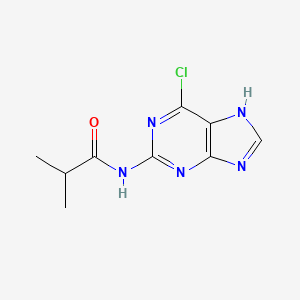

N-(6-Chloro-9H-purin-2-yl)isobutyramide

Description

N-(6-Chloro-9H-purin-2-yl)isobutyramide is a purine derivative featuring a chloro substitution at the C6 position and an isobutyramide group (-CONH-C(CH₃)₂) at the C2 position of the purine ring. The chloro and isobutyramide substituents likely influence its electronic properties, solubility, and biological interactions, making it a candidate for applications in kinase inhibition or metabolic studies .

The molecular formula of this compound is calculated as C₉H₁₀ClN₅O (molecular weight: 239.45 g/mol), derived by substituting a hydrogen atom at C6 of the purine core with chlorine and appending the isobutyramide group at C2. Its synthesis would likely involve nucleophilic substitution or coupling reactions, as seen in analogous purine derivatives .

Properties

Molecular Formula |

C9H10ClN5O |

|---|---|

Molecular Weight |

239.66 g/mol |

IUPAC Name |

N-(6-chloro-7H-purin-2-yl)-2-methylpropanamide |

InChI |

InChI=1S/C9H10ClN5O/c1-4(2)8(16)15-9-13-6(10)5-7(14-9)12-3-11-5/h3-4H,1-2H3,(H2,11,12,13,14,15,16) |

InChI Key |

HQKAKYAQFBYPEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-9H-purin-2-yl)isobutyramide typically involves the chlorination of a purine derivative followed by the introduction of the isobutyramide group. One common method involves the reaction of 6-chloropurine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-9H-purin-2-yl)isobutyramide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form N-(6-Oxo-9H-purin-2-yl)isobutyramide or reduction to form N-(6-Amino-9H-purin-2-yl)isobutyramide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products

Substitution: Products include N-(6-Amino-9H-purin-2-yl)isobutyramide and N-(6-Thio-9H-purin-2-yl)isobutyramide.

Oxidation: The major product is N-(6-Oxo-9H-purin-2-yl)isobutyramide.

Reduction: The major product is N-(6-Amino-9H-purin-2-yl)isobutyramide.

Scientific Research Applications

N-(6-Chloro-9H-purin-2-yl)isobutyramide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating purine metabolism.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-Chloro-9H-purin-2-yl)isobutyramide involves its interaction with cellular enzymes and nucleic acids. The compound can inhibit the activity of enzymes involved in purine metabolism, leading to disruptions in DNA and RNA synthesis. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- C6 Chloro vs. C2 Chloro: The target compound’s chloro group at C6 (vs. C2 in ) may alter hydrogen-bonding interactions in kinase binding pockets.

- Isobutyramide at C2 : The isobutyramide group in the target compound and S29 introduces steric bulk and hydrogen-bonding capacity. In S29, this group is linked to a phenyl ring, enhancing hydrophobic interactions with kinase ATP pockets. The target’s simpler isobutyramide may prioritize solubility over potency.

- N9 Modifications : N9 substitution (e.g., isobutyryl in S29 or isopropyl in ) often dictates cell permeability and metabolic stability. The target’s unsubstituted N9 position suggests a shorter synthetic route but may limit bioavailability.

Notes

- Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structurally related analogs.

- The compound’s synthetic pathway and bioactivity require empirical validation.

- Substituent positions (C2 vs. C6) profoundly influence molecular interactions, necessitating targeted assays to confirm hypothesized activities.

This analysis integrates synthetic, structural, and functional data from diverse sources to contextualize this compound within the purine derivative landscape. Further studies should prioritize crystallographic characterization (e.g., using SHELX or ORTEP ) and kinase profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.